Heptaphylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Heptaphylline (C18H17NO2) was first isolated from the roots of Clausena heptaphylla Wt. & Arn., a member of the Rutaceae family. The initial isolation and characterization were reported by Joshi et al. in 1972, who designated this compound as "heptaphylline" in reference to the plant species from which it was originally obtained. During this pioneering work, researchers established the compound's structure through comprehensive spectral and chemical evidence. The structure was subsequently confirmed through unambiguous chemical synthesis, representing a significant advancement in natural product chemistry at the time. Notably, another carbazole alkaloid, girinimbine, was also isolated from this plant during the same investigations.

The discovery of heptaphylline contributed substantially to the growing body of knowledge regarding bioactive compounds in the Clausena genus and stimulated further research into carbazole alkaloids from natural sources.

Classification as a Carbazole Alkaloid

Heptaphylline belongs to the distinct class of natural products known as carbazole alkaloids. These compounds are characterized by a unique tricyclic structure consisting of a central pyrrole ring fused on both sides to benzene rings. Interest in carbazole alkaloids began to grow following the isolation of the carbazole core from coal tar in 1872 and accelerated with the description of the antimicrobial compound murrayanine in 1965.

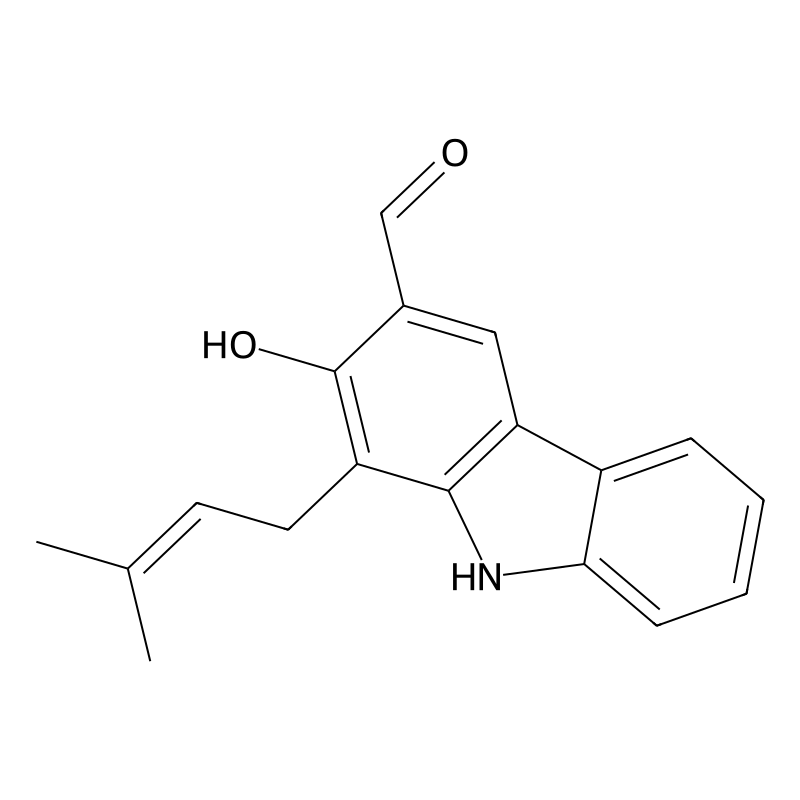

The specific chemical structure of heptaphylline has been elucidated as 2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde. This structure features several key functional groups:

- A hydroxyl group at position 2

- A prenyl (3-methylbut-2-enyl) side chain at position 1

- A formyl (aldehyde) group at position 3

- A hydrogen atom at the nitrogen atom (position 9) of the pyrrole ring

These structural features distinguish heptaphylline from other carbazole alkaloids and contribute to its unique biological activities and chemical properties.

Relevance in Medicinal Plant Research

Heptaphylline has been identified in several species of the Clausena genus beyond C. heptaphylla, including C. harmandiana and C. anisata. These plants have significant ethnopharmacological importance, particularly in Southeast Asian traditional medicine. The traditional uses of these plants for various therapeutic purposes have stimulated scientific interest in their chemical constituents, including heptaphylline.

The study of heptaphylline contributes significantly to medicinal plant research by:

- Validating traditional medicinal applications through identification of bioactive constituents

- Providing lead compounds for pharmaceutical development

- Enhancing understanding of structure-activity relationships in natural products

- Contributing to the chemical library of bioactive natural compounds with therapeutic potential

The presence of heptaphylline across multiple plant species suggests its ecological significance and evolutionary importance within these plants' chemical defense mechanisms.

Distribution in Clausena Species

Heptaphylline represents a significant carbazole alkaloid with a distinctive distribution pattern across various Clausena species within the Rutaceae family [1] [10]. This compound, chemically designated as 2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde, demonstrates considerable variation in occurrence and concentration among different Clausena species [1] [10].

Clausena harmandiana serves as one of the primary natural sources of heptaphylline, where it has been extensively documented and characterized [6] [8]. Research has demonstrated that heptaphylline derivatives are carbazoles naturally occurring in Clausena harmandiana, a medicinal plant utilized for treating headache, stomach ache, and other ailments [6]. The compound has been successfully isolated from extracts of Clausena harmandiana through activity-guided fractionation methods [8].

Clausena anisata represents another significant source of heptaphylline production [14] [16]. Studies have confirmed the isolation of heptaphylline from Clausena anisata using column chromatography techniques, with structures elucidated through nuclear magnetic resonance spectroscopy [14]. The compound demonstrates notable bioactivity when extracted from this species, showing substantial anti-malarial properties against human Plasmodium falciparum malaria parasites [14] [16].

Clausena heptaphylla has been identified as the original source from which heptaphylline was first isolated and characterized [30]. The compound was obtained from hexane extraction of the roots of Clausena heptaphylla through chromatographic separation, yielding approximately 0.004% of the weakly basic alkaloid [30]. This species continues to serve as an important source for heptaphylline research and characterization.

Clausena excavata has also been documented as a natural producer of heptaphylline [15]. Research has identified this species as containing carbazole alkaloids, including heptaphylline, among its diverse chemical constituents [15]. The presence of heptaphylline in Clausena excavata further demonstrates the widespread distribution of this compound across multiple Clausena species.

Clausena lansium has been confirmed to contain heptaphylline through advanced analytical techniques [18]. Matrix-assisted laser desorption/ionization-mass spectrometry imaging studies have revealed that murrayanine and heptaphylline are mainly found in pulp tissues with very low content in the stems and leaves [18]. This spatial distribution provides insights into the tissue-specific accumulation patterns of heptaphylline within plant structures.

Biosynthetic Pathways in Plants and Microorganisms

The biosynthetic pathways leading to heptaphylline formation involve complex enzymatic processes that differ significantly between plant and microbial systems [19] [20] [21]. In plants, carbazole alkaloids including heptaphylline are proposed to be derived from shikimic acid through a pathway that proceeds via chorismic acid and isochorismic acid to produce anthranilic acid [19] [20].

The plant biosynthetic pathway involves several key enzymatic steps that have been partially elucidated through transcriptomic analysis [19] [20]. Gene families potentially involved in carbazole alkaloid formation include polyketide synthases, prenyltransferases, methyltransferases, and cytochrome P450 enzymes [19] [20]. These enzyme systems work in concert to construct the complex carbazole skeleton characteristic of heptaphylline.

Biogenetically, phyto-carbazole alkaloids are postulated to originate from the shikimate pathway [23]. The diverse phyto-carbazole alkaloids identified from nature are classified based on their carbazole or 3-methylcarbazole core structure [23]. In vivo oxidation of the methyl group of the 3-methylcarbazole provides the formyl carbazole or methyl carbazole-3-carboxylate congener structures, which are commonly found in the genera Murraya, Clausena, and Glycosmis [23].

Microbial biosynthesis of carbazole alkaloids follows fundamentally different pathways compared to plant systems [21] [26]. In bacterial systems, carbazole biosynthesis involves a key step in enzymatic formation of a tricyclic carbazole skeleton through unprecedented cyclization mechanisms [21]. The bacterial pathway utilizes specialized enzymes including carbazole synthases that are responsible for the cyclization of acyl side chain moieties on unstable intermediates [21] [26].

The initial step of carbazole assembly in microbial biosynthesis involves deamination catalyzed by aminotransferase enzymes, which convert L-tryptophan to indole-3-pyruvate [21] [26]. The carbon-carbon bond formation between indole-3-pyruvate and pyruvate to yield α-hydroxy-β-keto acid is catalyzed by thiamine diphosphate-dependent enzymes [21] [26].

Plant tissue culture systems provide alternative approaches for heptaphylline biosynthesis [22] [43]. In vitro callus cultures of Clausena harmandiana have been successfully established for carbazole alkaloid production, including compounds structurally related to heptaphylline [22] [43]. These culture systems allow for controlled investigation of biosynthetic pathways under defined conditions.

The effects of various factors on carbazole alkaloid formation in plant tissue cultures have been extensively studied [43] [44]. Light exposure demonstrates strong effects on the formation of carbazole alkaloids in callus cultures [43]. The highest yields of clausine K and 7-methoxymukonal were achieved at 4.74 ± 0.26 and 0.92 ± 0.04 milligrams per gram dry weight, respectively, representing more than 10-fold increases compared to intact roots [43].

Elicitor treatments significantly enhance carbazole alkaloid production in plant tissue culture systems [44] [46]. Bacillus subtilis treatment at concentrations of 0.1 and 1 percent volume per volume for three days resulted in 5-fold increased levels of clausine K, reaching maximum concentrations of 309.37 ± 34.84 micrograms per gram dry weight [44]. These elicitation strategies provide practical approaches for enhancing carbazole alkaloid biosynthesis in controlled systems.

Comparative Analysis of Production in Rutaceae Family Members

The Rutaceae family demonstrates remarkable diversity in carbazole alkaloid production, with heptaphylline representing one of many structurally related compounds distributed across various genera [17] [23] [27]. This family comprises approximately one hundred fifty genera and more than nine hundred species, many of which produce carbazole alkaloids as characteristic secondary metabolites [30].

Comparative analysis reveals significant variations in heptaphylline content and related carbazole alkaloids among different Rutaceae family members [27] [28]. Clausena species show particularly high concentrations of carbazole alkaloids, with heptaphylline being consistently present across multiple species within this genus [27] [31].

| Species | Tissue Source | Heptaphylline Content | Related Carbazole Alkaloids | Reference |

|---|---|---|---|---|

| Clausena harmandiana | Leaves | Present | Methyl carbazole-3-carboxylate, Clausemine D, Clausine F | [31] |

| Clausena anisata | Stem bark/roots | Isolated | Girinimbine, Ekeberginine, 3-methyl carbazole | [34] |

| Clausena heptaphylla | Roots | 0.004% yield | Various carbazole derivatives | [30] |

| Clausena excavata | Root bark | Present | 39 known carbazole compounds | [15] |

| Clausena lansium | Pulp tissues | Present (low in stems/leaves) | Murrayanine, Girinimbine | [18] |

Murraya species within the Rutaceae family also produce carbazole alkaloids, though with different structural profiles compared to Clausena species [17] [19]. Murraya koenigii serves as a rich source of aromatic terpenes and pharmacologically important carbazole alkaloids, though heptaphylline is not the predominant compound in this species [19] [20].

The distribution patterns of carbazole alkaloids across Rutaceae family members show tissue-specific accumulation [18] [36]. Matrix-assisted laser desorption/ionization-mass spectrometry imaging studies demonstrate that alkaloids including murrayanine and heptaphylline are mainly found in pulp tissues with very low content in stems and leaves, while girinimbine shows different distribution patterns [18].

Glycosmis species represent another important genus within the Rutaceae family that produces carbazole alkaloids [23]. These species contribute to the overall diversity of carbazole alkaloid structures found within the family, though specific heptaphylline content data remains limited compared to Clausena species [23].

Production efficiency varies significantly among different Rutaceae family members [28] [43]. Callus culture studies demonstrate that Clausena harmandiana can achieve carbazole alkaloid yields exceeding those found in intact plant materials by more than 10-fold under optimized culture conditions [43]. This enhanced production capacity highlights the potential for biotechnological applications in carbazole alkaloid production.

Comparative genomic analysis reveals that the biosynthetic machinery for carbazole alkaloid production shows conservation across different Rutaceae genera [19] [23]. Gene families involved in carbazole alkaloid formation, including polyketide synthases, prenyltransferases, and cytochrome P450 enzymes, demonstrate similar expression patterns across related species [19].

Environmental factors significantly influence carbazole alkaloid production across Rutaceae family members [28]. Multi-location trials conducted across different geographical regions show variations in essential oil yield and alkaloid content, indicating that environmental conditions play crucial roles in determining production efficiency [28].